REACTION_CXSMILES
|
[CH2:1]1[CH2:10][C:8](=[O:9])[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2]1.[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[N+:11]([C:6]1[S:7][C:3]2[CH2:2][CH2:1][CH2:10][C:8](=[O:9])[C:4]=2[CH:5]=1)([O-:13])=[O:12]
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C1CC2=C(C=CS2)C(=O)C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
Solution was stirred for another 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
To a 50 mL round bottom flask charged with a stir bar
|
Type
|
ADDITION
|
Details
|
was added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to 5° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
the yellow precipitate filter
|
Type
|
WASH
|
Details
|
washed with several portions of ice-cold water
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(S1)CCCC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.594 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |